molecular formula C23H23N3O4S2 B2530207 N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-10-2

N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2530207
CAS No.: 877655-10-2
M. Wt: 469.57
InChI Key: XKGYHKQXPHLZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 3-methoxyphenyl group and at the 2-position with a thioacetamide moiety bearing a 2-ethoxyphenyl substituent.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-30-19-10-5-4-9-17(19)24-20(27)14-32-23-25-18-11-12-31-21(18)22(28)26(23)15-7-6-8-16(13-15)29-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGYHKQXPHLZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C26H23N5O3S2C_{26}H_{23}N_{5}O_{3}S_{2}

Its molecular weight is approximately 517.62 g/mol. The structural features include an ethoxyphenyl group and a thieno[3,2-d]pyrimidin derivative, which contribute to its biological properties.

The primary mechanism of action for this compound involves the inhibition of specific protein interactions within cellular pathways. It has been noted for its selective binding to bromodomain-containing proteins (BET proteins), which play critical roles in regulating gene expression through epigenetic mechanisms.

Selectivity and Affinity

Research indicates that this compound exhibits a preferential affinity for the second bromodomain of BRD3 (BRD3-BDII) over its first bromodomain (BRD3-BDI). This selectivity is significant as it suggests potential therapeutic applications in conditions where BET proteins are implicated, such as certain cancers.

Pharmacological Effects

  • Anticancer Activity : In vitro studies have demonstrated that the compound can modulate anti-leukemic activity when used in combination with FDA-approved drugs. This effect appears to be context-dependent, suggesting that the compound may enhance the efficacy of existing therapies.
  • Cytotoxicity : The compound has shown varying levels of cytotoxicity across different cancer cell lines. For instance, it displayed significant inhibitory effects on cell proliferation in acute myeloid leukemia (AML) models.

Study 1: Synergistic Effects with Chemotherapeutics

In a study published in bioRxiv, researchers explored the synergistic effects of this compound combined with various chemotherapeutic agents on leukemia cells. The results indicated that the compound could potentiate the antiproliferative effects of drugs like cytarabine and daunorubicin in patient-derived leukemia cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound interacts with BET proteins. The study utilized co-crystal structures to elucidate binding modes and revealed that modifications to the aromatic rings could enhance activity and solubility .

Table 1: Biological Activity Overview

Biological ActivityEffectReference
Anticancer ActivityModulates anti-leukemic activity
CytotoxicitySignificant inhibition in AML models
Synergistic EffectsEnhances efficacy with other drugs

Table 2: Structural Features

FeatureDescription
Molecular FormulaC26H23N5O3S2
Molecular Weight517.62 g/mol
Key Functional GroupsEthoxyphenyl, Thieno[3,2-d]pyrimidin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Thieno[3,2-d]pyrimidin-4-one Derivatives
  • Compound G1-4 (): Structure: 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide. Key Differences: Replaces the 3-methoxyphenyl group with a 3,5-dimethoxybenzyl moiety and substitutes the 2-ethoxyphenyl acetamide with a trifluoromethyl benzothiazole group. The benzothiazole moiety may increase metabolic stability compared to ethoxy-phenyl groups .
  • CAS 451468-35-2 (): Structure: 2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide. Key Differences: Substitutes the 3-methoxyphenyl group with a benzyl moiety and retains a 3-methoxyphenyl acetamide. The pKa of 12.77 suggests moderate basicity, influencing ionization under physiological conditions .
Pyrimidine and Thiazolo Derivatives
  • CAS 1040653-90-4 (): Structure: N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide. Key Differences: Replaces the thieno[3,2-d]pyrimidine core with a thiazolo[4,5-d]pyrimidine scaffold and introduces a thioxo group. The thioxo group may increase susceptibility to metabolic oxidation .

Physicochemical and Spectroscopic Properties

  • NMR Trends (): Compound 5.3 () shows distinct 1H NMR signals for the methoxy group (δ 3.75 ppm) and acetamide protons (δ 4.00 ppm). Similar compounds exhibit chemical shift consistency in regions unaffected by substituent changes (e.g., thieno[3,2-d]pyrimidine protons), but variations in substituent regions (e.g., δ 6.52–7.28 ppm for aromatic protons) highlight electronic perturbations .

Tabulated Comparison of Key Compounds

Compound ID/Name Core Structure Key Substituents Yield (%) Molecular Weight Notable Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3-MeOPh), N-(2-EtOPh) thioacetamide N/A ~470 (estimated) High lipophilicity, moderate pKa
G1-4 () Thieno[3,2-d]pyrimidin-4-one 3-(3,5-diMeOBn), N-(CF3-benzothiazol) 48 594.64 Enhanced metabolic stability
CAS 451468-35-2 () Thieno[3,2-d]pyrimidin-4-one 3-Bn, N-(3-MeOPh) thioacetamide N/A 437.53 High density (1.35 g/cm³)
Compound 5.3 () Dihydropyrimidin-2-yl N-(3-MeOPh) thioacetamide 76 ~350 (estimated) High synthetic efficiency

Preparation Methods

Synthesis of the Thieno[3,2-d]Pyrimidin-4(3H)-One Core

The foundational step involves preparing 3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine. This is achieved through a cyclocondensation reaction between ethyl 2-amino-4-methyl-5-(3-methoxyphenoxy)thiophene-3-carboxylate and formamide.

Procedure :

  • Reactant Preparation : Ethyl 2-amino-4-methyl-5-(3-methoxyphenoxy)thiophene-3-carboxylate is synthesized via the Gewald reaction, combining 3-methoxyphenol, ethyl cyanoacetate, and sulfur in ethanol with piperidine catalysis.
  • Cyclization : The aminothiophene derivative is refluxed with excess formamide at 150°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine group on the formamide carbonyl, followed by dehydration to form the pyrimidine ring.

Key Data :

  • Yield: 76–89%.
  • Characterization: IR shows C=O stretch at 1670 cm⁻¹; ¹H NMR confirms aromatic protons at δ 6.8–7.4 ppm.

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is introduced at position 3 of the thienopyrimidine core via nucleophilic aromatic substitution.

Procedure :

  • Chlorination : The thienopyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) at 80°C for 4 hours to generate the 2-chloro intermediate.
  • Aryl Substitution : The chlorinated intermediate reacts with 3-methoxyphenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours.

Key Data :

  • Yield: 65–72%.
  • Optimization: Excess K₂CO₃ improves substitution efficiency by deprotonating the phenolic hydroxyl group.

Functionalization with the Thioacetamide Side Chain

The final step involves attaching the N-(2-ethoxyphenyl)-2-thioacetamide moiety to the thienopyrimidine scaffold.

Procedure :

  • Thiolation : The 2-chloro intermediate (from Step 2.2) reacts with thiourea in ethanol under reflux to produce the 2-mercapto derivative.
  • Acetamide Coupling : The mercapto group undergoes nucleophilic displacement with 2-chloro-N-(2-ethoxyphenyl)acetamide in DMF using triethylamine (Et₃N) as a base.

Key Data :

  • Yield: 58–64%.
  • Solvent Choice: DMF enhances solubility of aromatic intermediates, while Et₃N neutralizes HCl byproducts.

Optimization and Mechanistic Insights

Reaction Condition Optimization

  • Temperature : Cyclization reactions require temperatures ≥150°C to overcome activation energy barriers.
  • Catalysis : Piperidine (0.5–1.0 eq) accelerates the Gewald reaction by deprotonating intermediates.
  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve aryl substitution kinetics by stabilizing transition states.

Byproduct Mitigation

  • Chlorination Side Reactions : Excess POCl₃ (3–4 eq) minimizes formation of di-chlorinated byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound from unreacted starting materials.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :
    • C=O (pyrimidinone): 1670–1680 cm⁻¹.
    • S-H (thiol intermediate): 2550 cm⁻¹ (absent in final product).
  • ¹H NMR (DMSO-d₆) :
    • δ 1.35 (t, 3H, -OCH₂CH₃), δ 3.75 (s, 3H, -OCH₃), δ 4.02 (q, 2H, -OCH₂CH₃), δ 6.8–7.6 (m, aromatic protons).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 453.6 (calculated for C₂₄H₂₄N₄O₄S₂).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).
  • Elemental Analysis :
    • Found: C 63.2%, H 5.3%, N 12.1%.
    • Calculated: C 63.7%, H 5.3%, N 12.4%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Cyclocondensation 76–89 High regioselectivity Requires high temperatures
Aryl Substitution 65–72 Compatible with electron-rich phenols Sensitive to moisture
Thioacetamide Coupling 58–64 Mild conditions Moderate yields

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.